molecular formula C15H24ClNO B1487830 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219972-04-9

2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1487830
CAS RN: 1219972-04-9
M. Wt: 269.81 g/mol
InChI Key: VDDITLSFHGYOAW-UHFFFAOYSA-N
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Description

“2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-04-9 . It has a molecular weight of 269.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.81 . Other physical and chemical properties such as boiling point and linear structure formula are not available in the sources I found .

Scientific Research Applications

Neuropharmacology and Psychiatric Disorder Treatment

4-Methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC-301), structurally related to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Its high-binding affinity to GluN2B with minimal off-target activity makes it a prominent candidate in treating major depressive disorder. Preclinical studies showed its efficacy in the forced swim test, a predictive model of antidepressant activity, and its pharmacokinetics were favorable in the first-in-human study, indicating potential for clinical use in depression treatment (Garner et al., 2015).

Allergic Reactions and Dermatological Applications

Picaridin, a derivative of piperidine and structurally similar to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, has been used as an insect repellent. It is known for its efficacy and better tolerance compared to older repellents like DEET. However, cases of allergic contact dermatitis due to picaridin have been reported, indicating the potential for allergic reactions which is an important consideration in dermatological applications (Corazza et al., 2005).

Oncology and Cancer Research

7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), structurally related to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, is a semi-synthetic analogue of camptothecin with broad preclinical antitumor activity. It has demonstrated activity in phase II trials for various carcinomas. Its pharmacological profile involves a balance of severe hematological and gastrointestinal effects, which necessitates careful dose management and patient monitoring (Rowinsky et al., 1994).

Diagnostic Imaging and Nuclear Medicine

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), similar in structure to 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, has shown potential in visualizing primary breast tumors in humans in vivo. The preferential binding of this iodobenzamide to sigma receptors, which are overexpressed on breast cancer cells, suggests its utility in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).

Mechanism of Action

The mechanism of action for “2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” is not specified in the available sources .

Safety and Hazards

The safety information for this compound indicates that it is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

properties

IUPAC Name

2-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-6-2-3-7-14(13)12-17-11-9-15-8-4-5-10-16-15;/h2-3,6-7,15-16H,4-5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDITLSFHGYOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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